2-Hydroxyethyl octanoate
Overview
Description
2-Hydroxyethyl octanoate, also known as SM-102, is a synthetic amino lipid . It is used in combination with other lipids to form lipid nanoparticles . These nanoparticles are used for the delivery of mRNA-based vaccines . In particular, SM-102 forms part of the drug delivery system for the Moderna COVID-19 vaccine .
Synthesis Analysis
The preparation of SM-102 was first described in a patent application to lipid nanoparticles by Moderna in 2017 . The final step is an alkylation reaction in which a secondary amine is combined with a lipid bromo ester .Molecular Structure Analysis
This compound contains a total of 32 bonds; 12 non-H bonds, 1 multiple bond, 9 rotatable bonds, 1 double bond, 1 ester (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Physical and Chemical Properties Analysis
This compound has a molecular formula of C10H20O3 and an average mass of 188.264 Da .Scientific Research Applications
Polymer Synthesis and Material Science
2-Hydroxyethyl octanoate finds applications in polymer synthesis and material science. Liu, Yang, Zhang, and Zheng (2006) demonstrated the synthesis of star-shaped poly(ɛ-caprolactone) with a polyhedral oligomeric silsesquioxane core, using a process catalyzed by Stannous (II) octanoate. This method exhibited enhanced melting temperatures and increased crystallization rates in the resulting polymers, suggesting potential uses in advanced material applications (Liu, Yang, Zhang, & Zheng, 2006).
Catalytic Applications
Research by Kricheldorf, Kreiser-Saunders, and Stricker (2000) focused on Sn(II)2−ethylhexanoate (SnOct2) in polymerization processes, revealing its catalytic activity in the formation of polylactones from lactides. This study provides insights into the catalytic potential of similar octanoate compounds in polymerization reactions (Kricheldorf, Kreiser-Saunders, & Stricker, 2000).
Biotechnological and Environmental Applications
In the biotechnological field, Scheel et al. (2021) highlighted the use of octanoic acid in fed-batch fermentation processes for producing medium chain-length poly(3-hydroxyalkanoates). This research emphasizes the importance of octanoic acid derivatives in biosynthesizing biodegradable materials, indicating the potential utility of this compound in similar applications (Scheel, Ho, Kageyama, Masisak, Mckenney, Lundgren, & Nomura, 2021).
Chemical Synthesis and Industrial Applications
Iwahama et al. (2000) explored the catalytic oxidation of 2-octanol, demonstrating the transformation into 2-octanone using a Co species and N-hydroxyphthalimide. Such studies underscore the relevance of octanoate derivatives in chemical synthesis, possibly extending to this compound in similar oxidation reactions (Iwahama et al., 2000).
Mechanism of Action
Lipid nanoparticles, such as those formed by 2-Hydroxyethyl octanoate, are used to protect delicate mRNA molecules and shuttle them into cells without the immune system destroying them first . The nanoparticles enter the cells by triggering receptor-mediated endocytosis . Ionisable lipids like SM-102 hold a relatively neutral charge at physiological pH but are positively charged within the nanoparticle . This allows them to bind to the negatively charged backbone of mRNA .
Safety and Hazards
Future Directions
The success of mRNA vaccines, such as the Moderna COVID-19 vaccine that uses 2-Hydroxyethyl octanoate, has paved the way for future RNA medicines for cancer, gene therapy, and RNA engineered cell therapies . Emerging technologies such as self-amplifying mRNA, microfluidic production, and trends toward integrated and distributed manufacturing will shape the future of RNA manufacturing .
Properties
IUPAC Name |
2-hydroxyethyl octanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-2-3-4-5-6-7-10(12)13-9-8-11/h11H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLFQQQLPYAQCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
42131-42-0 | |
Details | Compound: Poly(oxy-1,2-ethanediyl), α-(1-oxooctyl)-ω-hydroxy- | |
Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxooctyl)-ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42131-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80866080 | |
Record name | 2-Hydroxyethyl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80866080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4219-47-0, 42131-42-0 | |
Record name | NSC401980 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401980 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(1-oxooctyl)-.omega.-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.